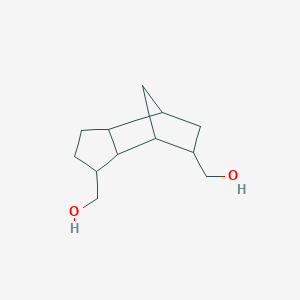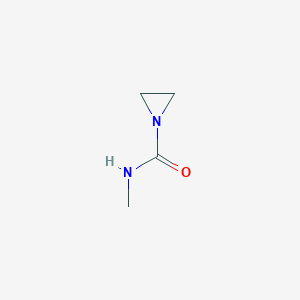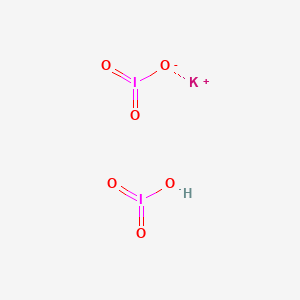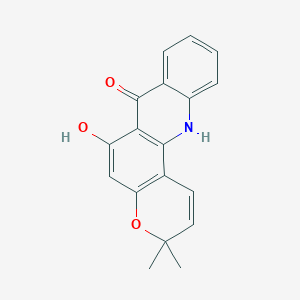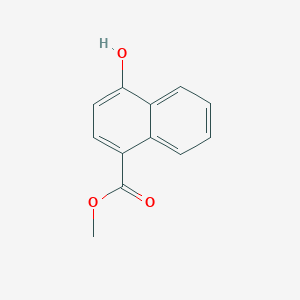![molecular formula C11H18O B081754 Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- CAS No. 10309-50-9](/img/structure/B81754.png)
Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- is an organic compound with the molecular formula C11H18O. It is a derivative of camphor, a bicyclic monoterpene ketone found widely in plants, especially in the Cinnamomum camphora tree. Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- is known for its unique structure and properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- typically involves the conversion of camphor to Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- through a series of chemical reactions. One common method includes the acid-catalyzed rearrangement of (+)-2-methylenebornane to 4-Methylisobornyl acetate, followed by hydrolysis to yield Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- . The reaction conditions often involve the use of acetic acid and concentrated sulfuric acid at room temperature .
Industrial Production Methods: Industrial production of Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- follows similar synthetic routes but on a larger scale. The process involves the use of high-yield reactions and efficient purification techniques to ensure the production of high-purity Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols.
Substitution: It can undergo substitution reactions, particularly at the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- has a wide range of applications in scientific research:
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- involves its interaction with specific molecular targets and pathways. For instance, it can activate and desensitize the transient receptor potential vanilloid 1 (TRPV1) channel, similar to the action of capsaicin . This interaction leads to various physiological effects, including pain relief and anti-inflammatory responses .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- can be compared with other camphor derivatives such as:
Camphor: The parent compound, widely used in medicinal and industrial applications.
Borneol: Another camphor derivative with similar applications but different chemical properties.
Isoborneol: A structural isomer of borneol with distinct reactivity and applications.
Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- stands out due to its unique methyl group, which imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications .
Properties
CAS No. |
10309-50-9 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1,4,7,7-tetramethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C11H18O/c1-9(2)10(3)5-6-11(9,4)8(12)7-10/h5-7H2,1-4H3 |
InChI Key |
WHTUSNIUKHUYQX-UHFFFAOYSA-N |
SMILES |
CC1(C2(CCC1(C(=O)C2)C)C)C |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2)C)C)C |
Synonyms |
Bicyclo[2.2.1]heptan-2-one, 1,4,7,7-tetramethyl- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


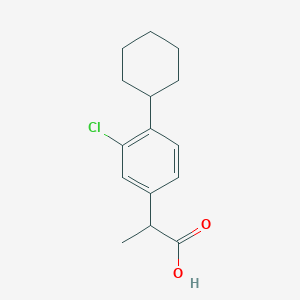

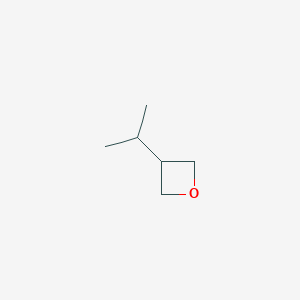
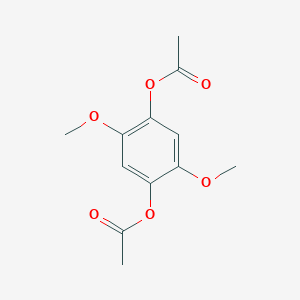
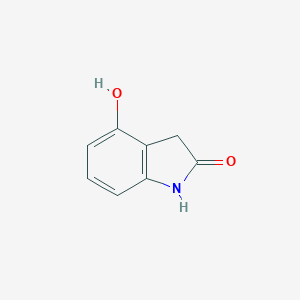

![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)
